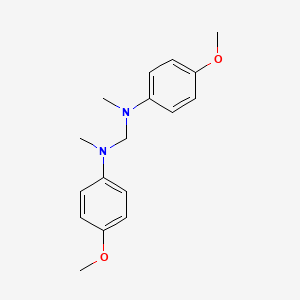
N,N'-Bis(4-methoxyphenyl)-N,N'-dimethylmethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two methoxyphenyl groups and two dimethylamino groups attached to a central methanediamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine typically involves the reaction of 4-methoxyaniline with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methanediamine structure. The general reaction scheme is as follows:
Step 1: 4-Methoxyaniline is reacted with formaldehyde in the presence of an acid catalyst to form a Schiff base intermediate.
Step 2: The Schiff base intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine involves its interaction with molecular targets through its aromatic and amine functional groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s methoxy groups can also participate in hydrogen bonding, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with a naphthalene core.
N,N’-Bis(4-methoxyphenyl)urea: Contains urea functionality instead of methanediamine.
N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylbenzene-1,4-diamine: Similar structure but with a benzene core.
Uniqueness
N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine is unique due to its specific combination of methoxyphenyl and dimethylamino groups attached to a methanediamine core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
62895-91-4 |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
N,N'-bis(4-methoxyphenyl)-N,N'-dimethylmethanediamine |
InChI |
InChI=1S/C17H22N2O2/c1-18(14-5-9-16(20-3)10-6-14)13-19(2)15-7-11-17(21-4)12-8-15/h5-12H,13H2,1-4H3 |
Clé InChI |
YVLLJVRSQBQVSP-UHFFFAOYSA-N |
SMILES canonique |
CN(CN(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















